molecular formula C4H3ClN2O B594707 5-Chloropyridazin-4-ol CAS No. 1245643-70-2

5-Chloropyridazin-4-ol

Cat. No. B594707
M. Wt: 130.531
InChI Key: GJPQSWZLTVFMDU-UHFFFAOYSA-N
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Description

5-Chloropyridazin-4-ol is a chemical compound with the molecular formula C4H3ClN2O . It has a molecular weight of 130.53 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Chloropyridazin-4-ol is 1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H, (H,6,8) . The compound’s InChI key is GJPQSWZLTVFMDU-UHFFFAOYSA-N . The Canonical SMILES representation is C1=C(C(=O)C=NN1)Cl .


Physical And Chemical Properties Analysis

5-Chloropyridazin-4-ol has a molecular weight of 130.53 g/mol . The compound has a topological polar surface area of 41.5 Ų . It has a complexity of 173 . The compound is solid in its physical form .

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : 5-Chloropyridazin-4-ol derivatives are used as key intermediates in the synthesis of novel heterocyclic compounds with expected antimicrobial and antifungal activities. The reactions of these derivatives with various reagents can lead to the formation of compounds exhibiting significant biological activities (Sayed et al., 2003).
  • Anti-inflammatory and Analgesic Activities : Synthesized pyridazine derivatives, including those related to 5-Chloropyridazin-4-ol, have been evaluated for their analgesic and anti-inflammatory properties. These studies indicate that certain derivatives can serve as safer non-steroidal anti-inflammatory drugs (NSAIDs), showcasing the potential for the development of new therapeutic agents (Husain et al., 2017).
  • Antimycobacterial Activity : 5-Chloropyridazin-4-ol derivatives have shown a broad spectrum of in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. This suggests their potential as leads for developing new antimycobacterial agents (Zítko et al., 2013).
  • Antinociceptive Agents : Arylpiperazinylalkylpyridazinones, structurally related to 5-Chloropyridazin-4-ol, have been synthesized and tested for their analgesic activity, revealing high antinociceptive activity. This underscores the therapeutic potential of these compounds in pain management (Cesari et al., 2006).

Chemical Properties and Reactions

  • Reactivity Studies : The reactivity of chloropyridazin-3(2H)-ones, including 5-Chloropyridazin-4-ol, has been investigated, offering insights into nucleophilic substitution reactions and hydrodeiodination processes. This research aids in understanding the chemical behavior of these compounds, which is crucial for their application in synthesis (Krajsovszky et al., 2005).

Safety And Hazards

The safety information for 5-Chloropyridazin-4-ol includes the signal word “Warning” and the hazard statements H302, H315, and H319 . The precautionary statements are P305+P351+P338 .

properties

IUPAC Name

5-chloro-1H-pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPQSWZLTVFMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745103
Record name 5-Chloropyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyridazin-4-ol

CAS RN

1245643-70-2
Record name 5-Chloro-4-pyridazinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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